Dichlorodiethylgermane
Description
Dichlorodiethylgermane (C4H10Cl2Ge), also known as diethylgermanium dichloride, is an organogermanium compound characterized by two ethyl groups and two chlorine atoms bonded to a central germanium atom. It is a colorless to pale yellow liquid at room temperature with a molecular weight of 201.62 g/mol . The compound is highly reactive toward moisture, undergoing hydrolysis to release hydrogen chloride (HCl) . Its primary application lies in its role as a chemical intermediate in organometallic synthesis, particularly in the preparation of germanium-based polymers and catalysts .
Properties
IUPAC Name |
dichloro(diethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUPRNSPZFPYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157976 | |
| Record name | Dichlorodiethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-52-8 | |
| Record name | Dichlorodiethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dichlorodiethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13314-52-8 | |
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| Record name | Dichlorodiethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.026 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodiethylgermane can be synthesized through the reaction of germanium tetrachloride with diethylmagnesium or diethylzinc. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is often stored under nitrogen to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Dichlorodiethylgermane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols, replacing the chlorine atoms with other functional groups.
Reduction Reactions: The compound can be reduced to diethylgermane using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylgermanium oxide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Presence of water or moisture
Major Products Formed:
Substitution: Diethylgermanium derivatives
Reduction: Diethylgermane
Hydrolysis: Diethylgermanium oxide and hydrochloric acid
Scientific Research Applications
Dichlorodiethylgermane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of germanium-based pharmaceuticals.
Mechanism of Action
The mechanism of action of dichlorodiethylgermane involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Organogermanium Compounds
Trichlorogermane (HGeCl3)
- Molecular Formula : Cl3GeH
- Key Properties :
- Applications : Used in germylation reactions and as a precursor for GeCl2 generation .
Tributylgermanium Chloride ([CH2CH2CH2CH3]3GeCl)
- Molecular Formula : C12H27ClGe
- Key Properties :
- Applications: Employed in the synthesis of thermally stable organogermanium polymers .
Dichlorodibutylgermane ([CH2CH2CH2CH3]2GeCl2)
- Molecular Formula : C8H18Cl2Ge
- Key Properties: Higher boiling point (241–243°C) compared to this compound due to longer alkyl chains . Exhibits lipophilic behavior, making it suitable for solubility in non-polar solvents.
- Applications : Used in material science for surface modifications and hydrophobic coatings .
Germanium(II) Chloride Dioxane Complex (GeCl2·C4H8O2)
- Molecular Formula : Cl2Ge·C4H8O2
- Key Properties :
- Applications : Critical in synthesizing low-valent germanium complexes .
Comparative Data Table
Research Findings and Reactivity Trends
- Steric Effects : Bulky alkyl groups (e.g., butyl in dichlorodibutylgermane) reduce hydrolysis rates compared to smaller ethyl groups in this compound .
- Electronic Effects: Trichlorogermane’s higher electrophilicity enables reactions with aromatic systems, a property less pronounced in dichloroalkylgermanes .
- Stability : Coordination with dioxane stabilizes Ge(II) species, whereas this compound requires anhydrous handling due to moisture sensitivity .
Biological Activity
Dichlorodiethylgermane (DDEG) is an organogermanium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of DDEG, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure includes two ethyl groups and two chlorine atoms attached to a germanium atom. This configuration influences its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that DDEG exhibits several biological activities, primarily focusing on its potential antimicrobial properties and its role in drug development.
Antimicrobial Properties
DDEG has been investigated for its antimicrobial effects. Studies have shown that it can inhibit the growth of various microbial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
The exact mechanisms through which DDEG exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of chlorine atoms may enhance its reactivity with biological molecules, potentially leading to the disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on bacterial strains demonstrated that DDEG exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain but generally ranged between 50-100 µg/mL.
-
Toxicological Assessments :
- Toxicity assessments indicate that DDEG has a moderate toxicity profile in mammalian cell lines, with IC50 values around 200 µg/mL. This suggests a need for further investigation into its safety for therapeutic use.
-
Comparative Analysis :
- A comparative analysis of DDEG with other organogermanium compounds showed that while some compounds exhibited higher antimicrobial activity, DDEG's unique properties could be harnessed for specific applications in drug formulation.
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Notes |
|---|---|---|---|
| This compound | 50-100 | ~200 | Moderate toxicity; effective against multiple strains |
| Other Organogermanium | Varies | Varies | Higher activity in some cases; less studied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
